4-Acetyl-1-naphthonitrile
CAS No.: 29139-00-2
Cat. No.: VC13604948
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29139-00-2 |
|---|---|
| Molecular Formula | C13H9NO |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 4-acetylnaphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3 |
| Standard InChI Key | BTPRXQUUNYLAEO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C#N |
| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a fused bicyclic naphthalene system with functional groups at strategic positions:
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Acetyl group (-COCH₃): Positioned at the 4-carbon, this moiety introduces electrophilic character, facilitating reactions such as nucleophilic additions and condensations.
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Nitrile group (-C≡N): Located at the 1-carbon, it enhances molecular polarity and participates in cycloadditions, reductions, and hydrolysis .
Key Spectral Data:
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IR Spectroscopy: Stretching vibrations at ~2,220 cm⁻¹ (C≡N) and ~1,680 cm⁻¹ (C=O) .
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¹H NMR: Acetyl proton resonance at δ 2.6–2.8 ppm; aromatic protons appear as multiplet signals between δ 7.3–9.2 ppm .
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¹³C NMR: Carbonyl carbons at δ ~200 (acetyl) and ~120 (nitrile) .
Synthesis Methodologies
Friedel-Crafts Acylation
The most common route involves Friedel-Crafts acylation of 1-naphthonitrile using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method achieves yields up to 72% under optimized conditions :
Reaction Scheme:
Optimized Conditions:
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
Ring-Opening of Naphthoxazinones
Alternative methods employ ring-opening reactions of naphtho[1,8-de][1, oxazin-4-ol derivatives. For example, solvothermal treatment with potassium hydride (KH) induces β-hydride elimination, yielding 1-naphthonitrile intermediates that subsequently undergo hydride addition to form the target compound .
Example Protocol:
Comparative Synthesis Data:
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → RT | 72% | >95% | |
| Ring-opening | KH, THF, 120°C | 50% | 90% | |
| Hypochlorite Oxidation | NaOCl, NaOH, 90°C | 68% | 88% |
Chemical Reactivity and Applications
Functional Group Transformations
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Nitrile Hydrolysis: Under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions, the nitrile group converts to carboxylic acid, yielding 4-acetyl-1-naphthoic acid (C₁₃H₁₀O₃) .
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Acetyl Oxidation: Sodium hypochlorite (NaOCl) oxidizes the acetyl group to a carboxylic acid, forming 1,4-naphthalenedicarboxylic acid .
Mechanistic Pathway:
Pharmaceutical Intermediates
4-Acetyl-1-naphthonitrile is a precursor to veterinary pharmaceuticals such as afoxolaner and esafoxolaner, which target ectoparasites in animals. Its nitrile group facilitates cyclization reactions to form isoxazoline scaffolds .
Case Study:
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Afoxolaner Synthesis:
Materials Science Applications
The compound’s rigid aromatic structure makes it suitable for synthesizing luminescent materials and liquid crystals. Derivatives exhibit tunable emission properties in OLEDs .
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